Butyl(triphenyl)phosphonium
Description
Significance of Phosphonium (B103445) Salts in Contemporary Chemical Research
Phosphonium salts, characterized by a positively charged phosphorus atom bonded to four organic groups, are integral to a wide array of chemical transformations and material applications. Their utility stems from their stability, solubility in organic solvents, and their role as phase-transfer catalysts and precursors to ylides for the Wittig reaction. chemimpex.comcymitquimica.comwikipedia.org In recent years, their application has expanded into materials science, where they are used as ionic liquids, polymer modifiers, and in the synthesis of functional materials. dataintelo.commdpi.com The ability to tune the properties of phosphonium salts by varying the organic substituents on the phosphorus atom makes them a highly versatile class of compounds for researchers.
Evolution of Butyl(triphenyl)phosphonium Chemistry: Historical Perspectives and Modern Relevance
The chemistry of this compound salts has evolved from its foundational role in organic synthesis to encompass a broader spectrum of applications. Initially recognized for its utility in the Wittig reaction to form alkenes, its application as a phase-transfer catalyst has also been a cornerstone of its use. libretexts.orglscollege.ac.in Modern research has seen a surge in the exploration of this compound derivatives in more specialized areas. For instance, its bromide and chloride salts are now investigated for their potential as corrosion inhibitors, ionic liquids, and as components in advanced materials and drug delivery systems. researchgate.netnih.govresearchgate.net
Scope and Academic Importance of this compound in Multidisciplinary Research
The academic importance of this compound lies in its adaptability across various scientific disciplines. In organic chemistry, it remains a key reagent and catalyst. chinesechemsoc.org In materials science, it is employed in the development of polymer composites and functionalized polymers for applications such as gene delivery. researchgate.netbohrium.com Furthermore, recent studies have highlighted its potential in medicinal chemistry, particularly in the design of mitochondria-targeted therapeutics. acs.org The ongoing research into this compound and its derivatives underscores its continued relevance and the potential for new discoveries in diverse fields. dataintelo.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl(triphenyl)phosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24P/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,2-3,19H2,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVHTMLFDWFAQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24P+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276471 | |
| Record name | butyl(triphenyl)phosphonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22444-89-9 | |
| Record name | butyl(triphenyl)phosphonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies of Butyl Triphenyl Phosphonium Compounds
Quaternization Reactions for Primary Synthesis
The primary synthesis of butyl(triphenyl)phosphonium salts relies on the quaternization of triphenylphosphine (B44618), a process that forms the core phosphonium (B103445) structure. This is typically accomplished through the nucleophilic substitution reaction between triphenylphosphine and a suitable butyl-containing substrate.
The most direct method for synthesizing this compound salts is the alkylation of triphenylphosphine with a butyl halide, such as n-butyl bromide. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. beilstein-journals.org In this process, the phosphorus atom of triphenylphosphine acts as a potent nucleophile, attacking the electrophilic carbon atom of the butyl halide and displacing the halide leaving group. beilstein-journals.org This single-step reaction forms the stable carbon-phosphorus bond and yields the corresponding phosphonium salt. beilstein-journals.orgorganic-chemistry.org
The general reaction is as follows: PPh₃ + CH₃(CH₂)₃-X → [PPh₃(CH₂)₃CH₃]⁺X⁻ (where PPh₃ is triphenylphosphine and X is a halide, typically Br or Cl)
This method is highly effective for primary alkyl halides like n-butyl bromide, leading to the formation of the desired phosphonium salt with high efficiency. beilstein-journals.org
The success of the quaternization reaction is highly dependent on the specific conditions employed, which can be optimized to maximize both the yield and purity of the resulting this compound salt. Key parameters include the choice of solvent, reaction temperature, duration, and the use of catalysts.
For instance, a patented method for synthesizing butyltriphenylphosphonium bromide involves reacting triphenylphosphine with n-butyl bromide in an alcohol solvent, such as ethanol, under reflux conditions. Current time information in Bangalore, IN. The reaction is stirred for an extended period, typically between 20 and 30 hours. Current time information in Bangalore, IN. This process is enhanced by the use of an anion-exchange resin as a catalyst, which can lead to yields exceeding 95%. Current time information in Bangalore, IN. Upon completion, the product is isolated through cooling, crystallization, and filtration. Current time information in Bangalore, IN. The choice of solvent is crucial; acetonitrile (B52724) is another common solvent used for these types of alkylations, often requiring heating at elevated temperatures (e.g., 85 °C) for several days to achieve good to excellent yields. researchgate.net
Table 1: Effect of Reaction Conditions on this compound Bromide Synthesis
| Molar Ratio (PPh₃:n-BuBr) | Solvent | Catalyst | Reaction Time (hours) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| 1:1.05 | Ethanol | Anion-Exchange Resin | 24 | 95.9 | 241-242 |
| 1:1 | Ethanol | Anion-Exchange Resin | 28 | 98.3 | 241-242 |
| 1:0.98 | Ethanol | Anion-Exchange Resin | 22 | - | - |
Data sourced from a patented synthetic method. Current time information in Bangalore, IN.
Synthesis of Functionalized this compound Derivatives
Beyond the primary synthesis, functional groups can be incorporated into the butyl chain to create specialized derivatives. These functionalized compounds are valuable as intermediates for more complex molecules, such as pharmaceutical agents or molecular probes.
(4-Carboxybutyl)triphenylphosphonium bromide is a key intermediate in the synthesis of certain prostaglandin (B15479496) analogues. scholaris.canih.gov Its synthesis is typically achieved in a two-step process. First, a suitable precursor, 5-bromovaleric acid, is prepared. This can be done by oxidizing 5-bromo-1-pentanol. nih.gov
In the second step, the 5-bromovaleric acid is reacted directly with triphenylphosphine. scholaris.canih.gov The mixture is heated, often under reflux in a solvent like toluene (B28343) for an extended period (e.g., 48 hours), to facilitate the quaternization reaction and yield the desired (4-carboxybutyl)triphenylphosphonium bromide. scholaris.ca An alternative final step involves heating the bromo-acid with triphenylphosphine in acetonitrile.
The synthesis of aminobutyl-functionalized triphenylphosphonium salts follows the same fundamental principle of quaternization. While direct synthesis with 4-aminobutyl bromide can be complicated by the reactivity of the amino group, a common strategy involves using a protected amino-alkyl halide. For example, the synthesis of the analogous (2-Aminoethyl)triphenylphosphonium Bromide is achieved by reacting triphenylphosphine with 2-bromoethylamine (B90993) hydrobromide, where the amine is protected as a salt.
A similar approach for the butyl derivative would involve the reaction of triphenylphosphine with a protected 4-halobutylamine, such as N-Boc-4-bromobutylamine. The reaction proceeds as a standard SN2 alkylation to form the protected phosphonium salt. Subsequent removal of the protecting group (e.g., acid-catalyzed cleavage of the Boc group) would yield the final aminothis compound salt.
The synthesis of a tetrazole-functionalized butyl triphenylphosphonium salt is a multi-step process that combines phosphonium salt formation with heterocycle synthesis. A plausible route involves first creating a phosphonium salt bearing a nitrile (cyano) group. This can be accomplished by reacting triphenylphosphine with a brominated alkyl nitrile, such as 5-bromovaleronitrile, to form (4-cyanobutyl)triphenylphosphonium bromide.
The terminal nitrile group on the phosphonium salt can then be converted into a tetrazole ring. This is a well-established transformation in organic chemistry, often achieved through a [3+2] cycloaddition reaction with an azide (B81097) source. organic-chemistry.org The reaction of the nitrile with sodium azide, often catalyzed by a Lewis acid like a zinc salt in an aqueous medium, effectively constructs the 5-substituted 1H-tetrazole ring, yielding the desired tetrazole-functionalized butyl triphenylphosphonium salt. organic-chemistry.org
Fundamental Chemical Reactivity and Reaction Mechanisms
Phosphonium (B103445) Ylide Formation from Butyl(triphenyl)phosphonium Salts
The initial step in harnessing the synthetic utility of this compound bromide is the formation of the corresponding ylide, butylidenetriphenylphosphorane. This is achieved through a deprotonation reaction.
The formation of the phosphonium ylide involves the removal of a proton from the carbon atom alpha to the positively charged phosphorus atom. libretexts.orgopenstax.org This process requires a strong base due to the pKa of the α-hydrogen in the alkyltriphenylphosphonium salt, which is approximately 22 in DMSO. libretexts.orgmasterorganicchemistry.com Common strong bases employed for this purpose include n-butyllithium (n-BuLi), sodium amide (NaNH2), and sodium hydride (NaH). libretexts.orgmasterorganicchemistry.com
The reaction proceeds by the abstraction of an acidic α-hydrogen by the base, resulting in the formation of the ylide and a corresponding conjugate acid of the base. libretexts.orgchegg.com For instance, the reaction of butyltriphenylphosphonium bromide with n-butyllithium yields butylidenetriphenylphosphorane, lithium bromide, and butane. libretexts.orglumenlearning.com The resulting ylide exists as a resonance-stabilized species, with contributing structures of an ylide (with adjacent positive and negative charges) and a phosphorane (with a phosphorus-carbon double bond). libretexts.org
| Base | Chemical Formula | Typical Solvent |
|---|---|---|
| n-Butyllithium | n-BuLi | Tetrahydrofuran (THF), Diethyl ether |
| Sodium Amide | NaNH₂ | Tetrahydrofuran (THF), Liquid Ammonia |
| Sodium Hydride | NaH | Tetrahydrofuran (THF), Dimethylformamide (DMF) |
Mechanistic Studies of Wittig-Type Olefination Reactions
The Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene and triphenylphosphine (B44618) oxide, has been the subject of extensive mechanistic investigation. wikipedia.orgstackexchange.comtotal-synthesis.com
Historically, the mechanism of the Wittig reaction was proposed to proceed through a betaine (B1666868) intermediate, a dipolar species formed by the nucleophilic attack of the ylide on the carbonyl carbon. openstax.orglumenlearning.comstackexchange.com However, significant experimental and computational evidence now supports a concerted [2+2] cycloaddition mechanism, especially in lithium-salt-free conditions. wikipedia.orgstackexchange.comnih.gov In this pathway, the ylide and the carbonyl compound directly form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgstackexchange.comorganic-chemistry.org This oxaphosphetane then decomposes in a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide. masterorganicchemistry.com The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction. total-synthesis.com While betaines have been detected under certain conditions, particularly in the presence of lithium salts, the concerted pathway is now widely considered the primary mechanism for unstabilized and semi-stabilized ylides. stackexchange.com
| Mechanism | Key Intermediate | Description |
|---|---|---|
| Stepwise (Betaine Pathway) | Betaine | Nucleophilic attack of the ylide on the carbonyl forms a dipolar intermediate, which then cyclizes to an oxaphosphetane. |
| Concerted ([2+2] Cycloaddition) | Oxaphosphetane | The ylide and carbonyl react in a single step to form a four-membered ring intermediate directly. |
The stereochemistry of the resulting alkene in a Wittig reaction is a critical aspect and is largely dependent on the nature of the phosphonium ylide. wikipedia.org Unstabilized ylides, such as butylidenetriphenylphosphorane, generally lead to the formation of the (Z)-alkene (cis isomer) with moderate to high selectivity. wikipedia.orgtotal-synthesis.comyoutube.com This selectivity is often explained by the kinetic control of the reaction, where the initial cycloaddition to form the oxaphosphetane is irreversible and the transition state leading to the cis-oxaphosphetane is favored. wikipedia.org In contrast, stabilized ylides, which contain electron-withdrawing groups, typically yield the (E)-alkene (trans isomer) as the major product. wikipedia.orgtotal-synthesis.comorganic-chemistry.org Semi-stabilized ylides often result in poor (E)/(Z) selectivity. wikipedia.orgtotal-synthesis.com
The presence of lithium salts, often introduced when using lithium-based bases like n-BuLi for ylide generation, can significantly impact the stereochemical outcome of the Wittig reaction. masterorganicchemistry.comlibretexts.orgwikipedia.org Lithium salts can coordinate to the oxygen atom of the betaine intermediate, leading to equilibration between the diastereomeric betaines. masterorganicchemistry.comstackexchange.com This "stereochemical drift" can result in a decrease in the (Z)-selectivity for unstabilized ylides. wikipedia.org For instance, using a lithium base can lead to a Z:E ratio of 58:42, whereas sodium bases can favor the Z-isomer more strongly. masterorganicchemistry.com To enhance the (Z)-selectivity, the reaction can be performed in the presence of iodide salts, such as sodium iodide, in solvents like dimethylformamide (DMF). wikipedia.org
Mechanisms in Phase Transfer Catalysis
This compound salts are effective phase transfer catalysts (PTCs), facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. chemicalbull.com The mechanism of phase transfer catalysis is a multifaceted process that enhances reaction rates and yields by transporting a reactive species from one phase to another. chemicalbull.com
A key mechanistic aspect of phase transfer catalysis involving this compound salts is the formation of ion pairs. In a typical liquid-liquid PTC system, a reactant, often an anion, is present in the aqueous phase, while the substrate is in the organic phase. operachem.com The this compound cation (Q⁺), being lipophilic due to the phenyl and butyl groups, can pair with the aqueous-phase anion (Y⁻) at the interface of the two liquids. operachem.commdpi.com This process forms a lipophilic ion pair, [Q⁺Y⁻], which is soluble in the organic phase. operachem.comcore.ac.uk
This transfer of the anion into the organic phase is crucial as it overcomes the insolubility of the reactant in the medium containing the substrate. wikipedia.org Once in the organic phase, the anion within the ion pair is significantly more reactive, often referred to as a "naked anion," because it is less solvated by water molecules. operachem.com This heightened reactivity allows it to readily react with the organic substrate. operachem.com After the reaction, the phosphonium cation pairs with the leaving group anion and returns to the aqueous phase, completing the catalytic cycle. operachem.com The efficiency of this process is influenced by several factors, including the lipophilicity of the phosphonium cation and the nature of the anion being transferred. chemrxiv.org
The process can be summarized in the following steps:
Anion exchange at the aqueous-organic interface to form the this compound-reactant ion pair. mdpi.com
Transfer of the ion pair from the interface into the bulk organic phase. operachem.com
Reaction of the anion with the organic substrate. operachem.com
Transfer of the resulting phosphonium-leaving group ion pair back to the interface for another cycle. operachem.com
Several factors can influence whether a PTC system is mass-transfer controlled or reaction-controlled, including the inherent reactivity of the nucleophile and the substrate, the efficiency of the catalyst in transporting the anion, and the solubility of the catalyst-ion pair in the organic phase. ias.ac.in
Other Elucidated Reaction Pathways
Beyond its role in phase transfer catalysis, this compound and its derivatives are involved in other significant reaction pathways.
This compound salts can be utilized in various oxidative reactions. For instance, butyltriphenylphosphonium periodate (B1199274), in conjunction with aluminum chloride, serves as an efficient and mild oxidizing agent for converting alcohols to their corresponding aldehydes and ketones in non-aqueous conditions. researchgate.net This reagent is a stable, white powder that is soluble in several organic solvents. researchgate.net
Another application is in oxidative desulfurization processes. This compound bromide has been demonstrated to be an effective catalyst in the ultrasound-assisted oxidative desulfurization of dibenzothiophene (B1670422), where it acts as both a phase transfer catalyst and an extractant. researchgate.net In this process, the sulfur compound is oxidized to a more polar sulfone, facilitating its removal. researchgate.net
The reactivity of triphenylphosphonium derivatives in such reactions can be influenced by substituents on the phenyl rings. Electron-donating groups increase the electron density on the phosphorus atom, facilitating nucleophilic attack, while electron-withdrawing groups have the opposite effect. nih.gov
Table 1: Examples of Oxidative Reactions Involving this compound Derivatives
| Reactant | Oxidizing System | Product | Reference |
| Various Alcohols | Butyltriphenylphosphonium periodate / Aluminum chloride | Aldehydes and Ketones | researchgate.net |
| Dibenzothiophene | Hydrogen peroxide-acetic acid / this compound bromide | Dibenzothiophene sulfone | researchgate.net |
While direct involvement of this compound itself in initiating free radical cyclizations is not extensively documented in the provided context, the principles of radical cyclization are relevant to the broader reactivity of organic compounds. Free radical cyclizations are powerful methods for forming cyclic structures in organic synthesis. rsc.org The regioselectivity of these reactions is often governed by Baldwin's rules, which predict the favored ring closure pathway (exo vs. endo). harvard.edu
The 5-exo-dig cyclization is a specific type of radical cyclization where a radical adds to a digonal (triple) bond, resulting in the formation of a five-membered ring with the radical center outside the newly formed ring. rsc.orgnih.gov Theoretical studies, such as those using density functional theory (DFT), have been employed to understand the factors influencing the reaction barriers of these cyclizations, including the effects of substituents. nih.gov For instance, electron-donating groups can lower the activation barrier for 5-exo radical cyclizations. nih.gov
Lipophilic phosphonium cations, including derivatives of triphenylphosphonium, are recognized for their role in free radical biology, primarily due to their ability to be targeted to mitochondria. nih.gov This highlights the broader context of phosphonium compounds in radical-related processes, even if their direct catalytic role in specific synthetic cyclizations like the 5-exo-dig pathway is not the primary focus of the available literature.
Catalytic Applications in Organic Synthesis
Phase Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful methodology used in organic synthesis to facilitate reactions between reactants located in different, immiscible phases. wikipedia.orgcambridge.org The catalyst, such as a quaternary phosphonium (B103445) salt, forms a lipophilic ion pair with the reacting anion from the aqueous phase. cambridge.org This ion pair is soluble in the organic phase, allowing the anion to react with the organic substrate. cambridge.org PTC is valued for its efficiency, potential to reduce the need for harsh organic solvents, and its application in pharmaceuticals, agrochemicals, and polymer synthesis. wikipedia.orgresearchgate.net
Butyl(triphenyl)phosphonium chloride is utilized as a versatile reagent and phase-transfer catalyst in organic synthesis, where it facilitates nucleophilic substitution reactions. chemimpex.com These reactions are fundamental for creating complex organic molecules. chemimpex.com In a typical PTC system, the catalyst transports a nucleophile from an aqueous solution into an organic solvent to react with an alkyl halide or another suitable substrate. cambridge.orgcore.ac.uk This technique is essential for synthesizing various organic compounds and pharmaceutical intermediates. chemimpex.com The effectiveness of PTC in nucleophilic displacement has been demonstrated in various laboratory and industrial processes. core.ac.ukacs.org
The application of this compound chloride extends to facilitating coupling reactions as a phase-transfer catalyst. chemimpex.com This catalytic role is crucial in the synthesis of complex molecules where bringing together different chemical entities is required. chemimpex.com By improving the interaction between reactants across phase boundaries, it enhances reaction efficiency, making it a valuable tool for researchers and chemists in both academic and industrial settings. chemimpex.com
Phase-transfer catalysis is a well-established technique for carrying out alkylation and acylation reactions under mild conditions. researchgate.net Onium salts, including phosphonium compounds, are used to promote the transfer of reagents between phases for these transformations. researchgate.net The PTC method has been applied in various contexts, including the alkylation of phenols and phosphorus-substituted C-H acidic compounds. core.ac.ukresearchgate.net For instance, the alkylation of phenol (B47542) has been studied to understand the PTC mechanism in greater detail. core.ac.uk
Quaternary phosphonium salts serve as effective phase-transfer catalysts in the preparation of esters. google.com For example, the synthesis of phosphazene esters can be achieved by reacting a phosphonitrilic chloride trimer in an organic solvent with a phenol or alcohol in an aqueous solution in the presence of a PTC like benzyltriphenylphosphonium (B107652) chloride. google.com In other research, a catalyst formed by coupling a SO3H-functionalized triphenylphosphonium with a phosphotungstate anion has been shown to be highly efficient for a wide range of esterification reactions, producing the target esters with good reusability. rsc.org
The Knoevenagel condensation, a key reaction for carbon-carbon bond formation, can be promoted by catalysts under mild conditions. nih.gov Phase-transfer catalysis is a relevant strategy for such reactions, where the catalyst acts as a molecular shuttle to bring reactants from different phases together. nih.gov While specific studies detailing this compound in this exact reaction are not prevalent, the principle relies on a catalyst to facilitate the reaction between an active methylene (B1212753) compound and a carbonyl compound, a process for which onium salt PTCs are well-suited. researchgate.netnih.gov
This compound salts have proven to be promising catalysts for the oxidative desulfurization (ODS) of fuels, particularly in ultrasound-assisted oxidative desulfurization (UAODS) systems. researchgate.netresearchgate.net This method is an alternative to traditional hydrodesulfurization, which struggles to remove refractory sulfur compounds and requires harsh conditions. researchgate.net In the UAODS process, this compound chloride or bromide acts as both a phase-transfer catalyst and an extractant. researchgate.netresearchgate.net
Ultrasound irradiation enhances the process by improving mass transfer between the fuel (organic phase) and the oxidant/catalyst (aqueous phase) and by generating active free radicals that help convert sulfur compounds into their corresponding sulfones. researchgate.net These more polar sulfones can then be more easily separated from the nonpolar fuel. Research has shown significant removal of dibenzothiophene (B1670422) (DBT), a model refractory sulfur compound, from model fuels using this system. researchgate.netresearchgate.net
Detailed research findings have demonstrated the effectiveness of this compound bromide ([BTPP]Br) and chloride ([BTPP]Cl) under various conditions.
Table 1: Performance of this compound Salts in UAODS of Model Fuel
| Catalyst | Sulfur Compound | Oxidant | Temperature | Time | Desulfurization Efficiency | Source |
|---|---|---|---|---|---|---|
| [BTPP]Cl | Dibenzothiophene (DBT) | H₂O₂ | 50 °C | 30 min | 78.45% | researchgate.net |
The catalyst [BTPP]Cl demonstrated good reusability, maintaining its effectiveness for six consecutive cycles. researchgate.net The reactivity of different sulfur compounds in the UAODS process was also studied, including thiophene (B33073) (T), benzothiophene (B83047) (BT), and 3-methyl thiophene (3-MT). researchgate.net
Other Oxidation Reactions
This compound salts, particularly butyltriphenylphosphonium bromide, function effectively as phase-transfer catalysts (PTC) in various oxidation reactions. researchgate.net One notable application is in ultrasound-assisted oxidative desulfurization (UAODS) of fuels. In this process, the phosphonium salt facilitates the transfer of reactants between different phases, enhancing the oxidation of sulfur-containing compounds like dibenzothiophene into their more polar sulfone derivatives, which can then be easily removed. researchgate.net
Research has demonstrated that butyltriphenylphosphonium bromide can act as both a phase-transfer catalyst and an extractant in the UAODS process. researchgate.net Under optimal conditions, including ultrasound irradiation and a temperature of 50°C, a significant conversion of 75.23% was achieved within 30 minutes. researchgate.net The catalyst's ability to be recycled and regenerated underscores its utility in these systems. researchgate.net Furthermore, a multi-stage extraction protocol using this phosphonium salt can elevate the desulfurization efficiency to 86.13%. researchgate.net
Another context for its catalytic use in oxidation is in the synthesis of 4-carboxybutyl triphenylphosphonium bromide. A novel method avoids traditional heavy metal oxidants by using a TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) and phase-transfer catalyst system. google.com This approach allows for the high-selectivity oxidation of an alcohol to a carboxylic acid, a key step in the synthesis of the final phosphonium product. google.com
Table 1: Oxidative Desulfurization using Butyltriphenylphosphonium Bromide researchgate.net
| Parameter | Condition/Value | Result |
| Process | Ultrasound-Assisted Oxidative Desulfurization (UAODS) | - |
| Catalyst | Butyltriphenylphosphonium bromide ([BTPP]Br) | Acts as Phase-Transfer Catalyst and Extractant |
| Substrate | Dibenzothiophene (DBT) | Oxidized to corresponding sulfone |
| Oxidant | Hydrogen Peroxide-Acetic Acid | - |
| Temperature | 50 °C | - |
| Time | 30 minutes (with ultrasound) | 75.23% conversion |
| Multi-stage Extraction | With [BTPP]Br | 86.13% desulfurization efficiency |
Wittig Reaction Applications
The Wittig reaction, a cornerstone of alkene synthesis discovered by Georg Wittig, involves the reaction of an aldehyde or ketone with a phosphonium ylide (the Wittig reagent). ddugu.ac.inlumenlearning.com this compound salts are common precursors for generating the necessary ylides for this transformation. lumenlearning.commasterorganicchemistry.com The process typically begins with the SN2 reaction of triphenylphosphine (B44618) with an alkyl halide, such as butyl bromide, to form the alkyltriphenylphosphonium salt. masterorganicchemistry.com This salt is then deprotonated by a strong base, like n-butyllithium, to yield the phosphonium ylide. lumenlearning.comwikipedia.org A primary advantage of the Wittig reaction is that the double bond's location is precisely controlled, avoiding the mixtures of isomers often seen in elimination reactions. lumenlearning.com
The stereochemical outcome of the Wittig reaction (i.e., the formation of either the Z- or E-alkene) is heavily influenced by the nature of the ylide. wikipedia.org Ylides derived from this compound salts are generally classified as "unstabilized" ylides because the alkyl group is electron-donating. ddugu.ac.in When these unstabilized ylides react with aldehydes, they predominantly yield the Z-alkene (cis-alkene) with moderate to high selectivity. ddugu.ac.inwikipedia.org This stereoselectivity arises from the reaction mechanism, which is believed to proceed through a concerted [2+2] cycloaddition under lithium-free conditions, forming an oxaphosphetane intermediate. wikipedia.org The kinetic control of this addition step dictates the final stereochemistry of the alkene product. wikipedia.org
The Wittig reaction is a powerful and widely used method for constructing complex organic molecules by forming carbon-carbon double bonds. mnstate.edu It allows for the coupling of two smaller carbon fragments—one from the carbonyl compound and one from the phosphonium ylide—to assemble larger, more intricate structures. mnstate.edu Because the reaction is tolerant of many other functional groups, it is well-suited for late-stage syntheses of complex molecules. ucc.ie A key application is the introduction of a methylene group (=CH₂) using methylenetriphenylphosphorane, but the use of substituted ylides, such as that derived from this compound bromide, allows for the introduction of more complex alkylidene fragments. wikipedia.org This versatility makes it an indispensable tool for synthetic chemists. lumenlearning.com
Table 2: General Scheme of Wittig Reaction using this compound Precursor
| Step | Reactants | Product | Description |
| 1. Salt Formation | Triphenylphosphine + Butyl Bromide | This compound Bromide | SN2 reaction to form the phosphonium salt. masterorganicchemistry.com |
| 2. Ylide Formation | This compound Bromide + Strong Base (e.g., n-BuLi) | Butylidenetriphenylphosphorane (Ylide) | Deprotonation of the α-carbon. wikipedia.org |
| 3. Olefination | Ylide + Aldehyde/Ketone (R₂C=O) | Alkene (R₂C=CH(CH₂)₂CH₃) + Triphenylphosphine oxide | The ylide attacks the carbonyl carbon, leading to the alkene. lumenlearning.comwikipedia.org |
Role as an Ionic Liquid in Catalytic Systems
Phosphonium salts, including this compound derivatives, are a class of ionic liquids (ILs) known for their favorable properties, such as high thermal stability and resistance to basic conditions, which can be superior to their nitrogen-based counterparts. mdpi.com These characteristics make phosphonium ionic liquids (PILs) highly attractive for various chemical applications. mdpi.comrsc.org
Ionic liquids are increasingly recognized as "green" or sustainable solvents because of their low volatility, thermal stability, and potential for recyclability. rsc.orgdokumen.pub this compound-based ionic liquids can serve as both the reaction medium and the catalyst in certain transformations, simplifying processes and reducing waste. rsc.orgrsc.org For example, a modified version, triphenyl(butyl-3-sulphonyl)phosphonium toluenesulfonate, has been developed as a highly efficient, recyclable Brønsted acid catalyst for the green synthesis of 2-arylbenzoxazoles and related heterocycles. rsc.orgrsc.org The ability to easily separate the product and recover the ionic liquid for reuse is a significant advantage for sustainable chemical processes. rsc.orgdokumen.pub
In the realm of transition metal catalysis, phosphonium ionic liquids have proven valuable, particularly in the Suzuki cross-coupling reaction. mdpi.com Sterically hindered phosphonium salts, including those with a butyl group, have been shown to be excellent stabilizers for palladium nanoparticles (PdNPs). semanticscholar.orgnih.gov These stabilized nanoparticles are highly active catalysts for Suzuki reactions, which form carbon-carbon bonds between aryl or vinyl halides and boronic acids. semanticscholar.org The phosphonium salt prevents the agglomeration and precipitation of the palladium nanoparticles during the reaction, maintaining high catalytic activity. nih.gov The use of these PILs as a medium or stabilizer provides a sustainable and efficient catalytic route for this important organic transformation. mdpi.comsemanticscholar.org
Other Catalytic Roles in Fine Chemical Synthesis
Beyond its more common applications, this compound salts have demonstrated utility in a variety of other catalytic roles within fine chemical synthesis. These applications often leverage the compound's properties as a phase transfer catalyst or its involvement in specific reaction mechanisms to facilitate unique chemical transformations.
One notable application is in ultrasound-assisted oxidative desulfurization (UAODS) processes. Research has shown that this compound bromide ([BTPP]Br) and its chloride counterpart ([BTPP]Cl) can act as effective catalysts and extractants for removing sulfur compounds from fuel. researchgate.netresearchgate.net In this capacity, the phosphonium salt facilitates the transfer of reactants between the aqueous and organic phases, while ultrasound irradiation enhances the reaction rate by improving mass transfer and generating reactive free radicals. researchgate.net For instance, in the UAODS of a model fuel containing dibenzothiophene (DBT), the use of [BTPP]Cl as a catalyst resulted in a 78.45% removal of DBT within 30 minutes at 50 °C. researchgate.net Similarly, [BTPP]Br achieved a 75.23% conversion under comparable conditions. researchgate.net The recyclability of the catalyst for several consecutive cycles has also been demonstrated, highlighting its potential for industrial applications. researchgate.net
Another area of application is in specialized Wittig reactions. For example, this compound bromide has been used in in situ alcohol oxidation-Wittig reactions. thieme-connect.com This process combines the oxidation of an alcohol to an aldehyde with a subsequent Wittig reaction in a single pot. In the reaction of p-nitrobenzyl alcohol with this compound bromide, the addition of titanium isopropoxide was found to improve the yield of the resulting alkene. thieme-connect.com The reaction proceeded with Z-stereoselectivity, which is expected for non-stabilized phosphoranes. thieme-connect.com
Furthermore, derivatives of this compound have been incorporated into more complex catalytic systems. In the field of bioorthogonal catalysis, a fluorescent derivative, (4-[4′-(3″-methoxyfluoran-6″-yl) phenyl amino] butyl) triphenyl phosphonium, was generated within HeLa cells via a Suzuki-Miyaura coupling reaction catalyzed by palladium nanoparticles encapsulated in a polystyrene matrix. nih.gov This demonstrates the utility of the this compound moiety as a component in advanced, biocompatible catalytic systems for cellular applications. nih.gov
The role of this compound bromide as a phase transfer catalyst is a recurring theme in its diverse applications, enabling reactions between substances in immiscible phases. cymitquimica.com This property is fundamental to its effectiveness in processes like the aforementioned UAODS.
The following table summarizes key research findings on the other catalytic roles of this compound salts:
| Catalytic Application | This compound Salt | Substrate | Key Findings |
| Ultrasound-Assisted Oxidative Desulfurization (UAODS) | This compound chloride ([BTPP]Cl) | Dibenzothiophene (DBT) in n-octane | Achieved 78.45% removal of DBT at 50 °C in 30 minutes. The catalyst was recyclable for six cycles. researchgate.net |
| Ultrasound-Assisted Oxidative Desulfurization (UAODS) | This compound bromide ([BTPP]Br) | Dibenzothiophene (DBT) | Achieved 75.23% conversion in 30 minutes at 50 °C. Acts as both a phase transfer catalyst and an extractant. researchgate.net |
| In situ Oxidation-Wittig Reaction | This compound bromide | p-nitrobenzyl alcohol | Reaction proceeded with Z-stereoselectivity. The addition of titanium isopropoxide improved the yield from 54% to 64%. thieme-connect.com |
| Bioorthogonal Catalysis | (4-[4′-(3″-methoxyfluoran-6″-yl) phenyl amino] butyl) triphenyl phosphonium | Not applicable (product of reaction) | Generated in situ in HeLa cells via a palladium-catalyzed Suzuki-Miyaura coupling reaction. nih.gov |
Applications in Advanced Materials Science and Engineering
Integration in Polymeric Materials
Butyl(triphenyl)phosphonium and its derivatives are increasingly being integrated into polymeric matrices to develop advanced materials with superior performance characteristics. Their role extends from enhancing the intrinsic properties of polymers to enabling the creation of functionalized natural polymers like cellulose (B213188) for specialized applications.
Phosphonium (B103445) salts, including this compound derivatives, serve various roles in polymer science. One key application is as stabilizers. For instance, certain compounds are used as polymerization inhibitors to control reaction rates and ensure the desired molecular weight and structure of the final polymer. frontiersin.org The incorporation of phosphonium moieties can also enhance the thermal stability of polymers, making them suitable for high-temperature applications.
Furthermore, derivatives such as (4-carboxybutyl) triphenylphosphonium bromide are used to functionalize other materials, which can then be integrated into polymer composites. nih.gov This functionalization allows for strong covalent or ionic bonding between the components, leading to composite materials with improved mechanical strength, thermal resistance, and specific functionalities targeted for advanced engineering applications.
Cellulose, a widely available biopolymer, can be chemically modified with phosphonium salts to create high-value functional materials. A notable example involves grafting triphenylphosphine (B44618) onto bamboo cellulose to produce a quaternary phosphonium-based bamboo cellulose (PBC). nih.gov This modification introduces positively charged phosphonium sites onto the cellulose backbone, transforming it into an effective adsorbent material. nih.gov
Another relevant development is the functionalization of β-cyclodextrin, a cyclic oligosaccharide derived from starch, with phosphonium salts. mdpi.com This process involves a two-step synthesis: bromination of the β-cyclodextrin followed by phosphination. mdpi.com The resulting phosphonium-functionalized cyclodextrin (B1172386) polymer exhibits enhanced solubility and forms high-quality thin films. mdpi.com This material combines the host-guest inclusion capability of the cyclodextrin cavity with the anionic exchange properties of the phosphonium groups, creating a synergistic effect for targeted applications like selective ion sensing. mdpi.com
Table 1: Applications of this compound in Cellulose Derivatives
| Cellulose Derivative | Modification Method | Application | Research Finding | Source |
|---|---|---|---|---|
| Bamboo Cellulose (BC) | Grafting with triphenylphosphine to form quaternary phosphonium-based bamboo cellulose (PBC) | Adsorbent for dye removal from aqueous solutions (wastewater treatment) | The modified cellulose showed high adsorption performance for Acid Black 24 dye. | nih.gov |
| β-Cyclodextrin | Two-step synthesis (bromination and phosphination) to create a phosphonium salt-functionalized polymer (β-CDP) | Sensing membrane for electrochemical detection of perchlorate (B79767) in drinking water | The material achieved a very low detection limit (~10⁻¹² M) due to combined host-guest inclusion and anionic exchange mechanisms. | mdpi.com |
Utilization in Nanomaterials Synthesis
Phosphonium salts are instrumental in the synthesis and stabilization of nanomaterials. Their cationic nature and bulky organic groups allow them to act as effective capping agents, controlling the growth and preventing the agglomeration of nanoparticles.
Derivatives like (4-carboxybutyl) triphenylphosphonium bromide (CTPP) are used to functionalize the surface of nanocomposites. nih.gov For example, CTPP can be attached to gold nanorod/zinc oxide (GNR@ZnO) core-shell structures to improve their stability and introduce specific targeting capabilities for biomedical applications. nih.gov Similarly, triphenylphosphonium (TPP) moieties have been attached to BODIPY dimers, enabling these molecules to self-assemble into stable nanoparticles (around 36 nm in diameter) in aqueous solutions. rsc.org These functionalized nanoparticles are designed for targeted photodynamic therapy. rsc.org
Phosphonium ionic liquids (PILs), including those with structures similar to this compound, have proven to be effective stabilizers for metal nanoparticles, such as palladium nanoparticles (PdNPs). mdpi.com These PILs not only stabilize the nanoparticles but can also be part of hybrid catalyst systems used in chemical reactions like the Suzuki cross-coupling. mdpi.com The synthesis of bis-triphenyl phosphonium-based compounds linked by an alkyl chain can also lead to the formation of nano-vesicles with specific therapeutic effects. mdpi.com
Phosphonium-Based Ionic Liquids in Green Engineering
Ionic liquids (ILs) based on phosphonium cations are gaining significant attention in green engineering due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable chemical nature. nih.govresearchgate.net These features make them promising candidates for applications aimed at mitigating environmental pollution.
Phosphonium-based ionic liquids are being extensively investigated as solvents for capturing carbon dioxide (CO₂). researchgate.net Their advantage over traditional amine-based solvents lies in their lower energy requirement for regeneration and their high thermal stability. nih.gov The mechanism of capture can involve physical absorption or chemical reaction (chemisorption), depending on the specific anion paired with the phosphonium cation. nih.gov
First-principles simulations have been used to study CO₂ sorption in specific phosphonium ILs, such as triethyl(butyl)phosphonium 2-cyanopyrrolide, to understand the molecular-level interactions and optimize the capture process. osti.govresearchgate.net Research into superbasic ILs, which pair a phosphonium cation like tetradecyl(trihexyl)phosphonium ([P₆₆₆₁₄]⁺) with a highly basic anion, shows great promise for efficient CO₂ capture. uclan.ac.uk These ILs can react with CO₂ to form a carbamate-like species, effectively sequestering the gas. uclan.ac.uk
Table 2: Research on Phosphonium Ionic Liquids for CO₂ Capture
| Phosphonium Ionic Liquid System | Research Focus | Key Finding | Source |
|---|---|---|---|
| Triethyl(butyl)phosphonium 2-cyanopyrrolide | First-principles simulations of CO₂ sorption | Predicting gas-liquid solubility where chemical reactions occur. | osti.govresearchgate.net |
| Tetradecyl(trihexyl)phosphonium ([P₆₆₆₁₄]⁺) with superbasic anions (e.g., benzimidazolide) | In situ synchrotron studies of IL/CO₂ interactions | Reaction with CO₂ causes a reordering of the ionic liquid molecules at the surface and in deeper layers. | uclan.ac.uk |
| General Phosphonium-based ILs | Survey of CO₂ capture using diethylenetriamine (B155796) (DETA) as a model absorbent | The CO₂ adduct of DETA forms readily in phosphonium IL media. | researchgate.net |
The application of this compound derivatives extends to the purification of water. As mentioned previously, bamboo cellulose functionalized with triphenylphosphine groups has been successfully used as a reusable adsorbent to remove Acid Black 24 dye from wastewater. nih.gov The adsorption process was found to be spontaneous and endothermic, indicating its feasibility for practical application in treating industrial effluent. nih.gov
In addition to removing pollutants, phosphonium-based materials are being developed for detecting them. The phosphonium salt-functionalized β-cyclodextrin film serves as a highly sensitive and selective electrochemical sensor for perchlorate ions in drinking water. mdpi.com This sensor demonstrates excellent performance, with a wide linear range of detection and a record-low detection limit, showcasing its potential for ensuring water quality and safety. mdpi.com The practical applicability of the sensor was confirmed through the analysis of real water samples, which showed high recovery rates. mdpi.com
Use in Grignard Chemistry as Solvents
Grignard reactions, which involve the reaction of an organomagnesium halide (Grignard reagent) with an electrophile to form new carbon-carbon bonds, are fundamental in organic synthesis. libretexts.org These reactions traditionally require anhydrous ether solvents, which can be volatile, flammable, and prone to forming explosive peroxides. electronicsandbooks.com In the quest for "greener" and safer chemical processes, phosphonium-based ionic liquids (PILs) have been investigated as alternative reaction media. electronicsandbooks.comresearchgate.net
While the direct use of this compound bromide as the primary solvent for Grignard reactions is not extensively documented, research into analogous phosphonium salts provides insight into their potential. Phosphonium-based ionic liquids are considered advantageous due to their low volatility, high thermal capacity, and stability in the presence of strong bases like Grignard reagents. electronicsandbooks.com Studies have shown that certain ether-functionalized phosphonium ionic liquids can serve as effective solvents for Grignard reactions. researchgate.net For instance, methoxyethyl(tri-n-butyl)phosphonium bis(trifluoromethanesulfonyl)imide has been successfully used as a solvent for reactions involving basic aliphatic Grignard reagents. researchgate.net
The challenge in using ionic liquids for Grignard reactions lies in the fact that attempts to generate the Grignard reagent in situ within the phosphonium-based ionic liquid have often been unsuccessful. electronicsandbooks.com However, commercially prepared Grignard reagents in traditional solvents like THF can be stable for extended periods when mixed with PILs such as tetradecyl(trihexyl)phosphonium chloride. electronicsandbooks.com This suggests a role for compounds like this compound as a co-solvent or a component of a biphasic system that could facilitate product separation and improve reaction conditions. electronicsandbooks.com The stability of phosphonium salts in the presence of strong bases is a key attribute that allows them to be considered for such applications. electronicsandbooks.com
| Property | Description | Relevance to Grignard Chemistry |
| Chemical Stability | Phosphonium salts exhibit good stability in the presence of strong bases. electronicsandbooks.com | Essential for compatibility with highly reactive Grignard reagents. |
| Low Volatility | As ionic liquids, phosphonium salts have very low vapor pressure. electronicsandbooks.com | Reduces hazards associated with volatile organic compounds (VOCs) like ethers. |
| Thermal Capacity | These compounds have a high heat capacity. electronicsandbooks.com | Can act as a heat sink for exothermic Grignard reactions. |
| Solvent Miscibility | Can form multiphasic systems with water and non-polar solvents. electronicsandbooks.com | Facilitates easier separation and purification of reaction products. |
Corrosion Inhibition Mechanisms and Adsorption Characteristics
This compound bromide (BuTPPB) has been identified as an effective corrosion inhibitor for mild steel, particularly in acidic environments like 0.5 M sulfuric acid solutions. elsevierpure.comresearchgate.net Its effectiveness stems from its ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process.
The inhibition mechanism of BuTPPB is considered to be of a mixed type, meaning it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. elsevierpure.comresearchgate.net This is evidenced by galvanostatic polarization measurements, which show a decrease in corrosion currents in the presence of the inhibitor. elsevierpure.comresearchgate.net The adsorption of BuTPPB on the mild steel surface follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. elsevierpure.comresearchgate.net
The adsorption process is influenced by several factors, including the concentration of the inhibitor and the temperature. The inhibition efficiency of BuTPPB increases with its concentration. For example, at 298K, the efficiency was found to be 94.5% at a concentration of 10⁻⁷ M and increased to approximately 99% at 10⁻² M. elsevierpure.comresearchgate.net The adsorption is believed to occur through the interaction of the phosphorus atom and the phenyl groups' π-electrons with the vacant d-orbitals of the iron atoms on the steel surface. Additionally, electrostatic interactions between the positively charged phosphonium cation and the negatively charged steel surface (in acidic solution) contribute to the adsorption. elsevierpure.comresearchgate.net
Infrared (IR) spectroscopy and scanning electron microscopy (SEM) have confirmed the adsorption of BuTPPB on the mild steel surface. elsevierpure.comresearchgate.net Quantum chemical calculations have also been employed to correlate the molecular parameters of BuTPPB with its observed inhibition efficiency. elsevierpure.comresearchgate.net
| Parameter | Value/Observation | Reference |
| Inhibitor | This compound bromide (BuTPPB) | elsevierpure.comresearchgate.net |
| Metal | Mild Steel | elsevierpure.comresearchgate.net |
| Corrosive Medium | 0.5 M H₂SO₄ | elsevierpure.comresearchgate.net |
| Inhibition Efficiency | 94.5% at 10⁻⁷ M (298K) | elsevierpure.comresearchgate.net |
| Inhibition Efficiency | ~99% at 10⁻² M (298K) | elsevierpure.comresearchgate.net |
| Inhibition Type | Mixed-type | elsevierpure.comresearchgate.net |
| Adsorption Isotherm | Langmuir | elsevierpure.comresearchgate.net |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Molecular Parameters
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, varying in their level of theory and computational cost, can predict a range of molecular parameters.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the electron density, DFT methods can accurately and efficiently calculate various molecular properties. For a molecule like butyl(triphenyl)phosphonium, DFT calculations can elucidate its electronic characteristics and predict its reactivity.
| Parameter | Description | Typical Application |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Predicts sites for electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Predicts sites for nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. |
| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. | Calculated from HOMO and LUMO energies. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Calculated from the HOMO-LUMO gap. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Predicts the electrophilic power of a molecule. |
This table represents a typical set of parameters that would be calculated in a DFT study to assess the electronic structure and reactivity of a molecule like this compound.
Semi-empirical methods offer a computationally less intensive alternative to ab initio methods like DFT for the characterization of molecular properties. wikipedia.org These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify the calculations, making them suitable for larger molecules. wikipedia.org
Methods such as AM1, PM3, and MNDO fall under this category and can be used to calculate heats of formation, dipole moments, ionization potentials, and molecular geometries. wikipedia.org While these methods are generally less accurate than DFT, they can provide valuable qualitative insights and are often used for initial conformational searches or for systems where higher-level calculations are computationally prohibitive. Specific semi-empirical studies focused on the detailed molecular characterization of this compound are not prevalent in the literature, but these methods are broadly applicable to organic and organophosphorus compounds.
Conformational Analysis of Alkyl Chains in this compound Ions
The flexibility of the butyl chain in the this compound cation gives rise to different conformational isomers. Computational analysis has been used to investigate the relative energies of these conformers. The two primary conformations of the butyl chain are the anti (trans) and gauche conformations.
A notable computational study revealed that the energy difference between the gauche and anti conformations of the butyl chain in the this compound cation is very small, on the order of approximately 0.3 kJ/mol. This slight energy difference helps to explain the observation of the gauche conformation being prevalent in the solid state, as crystal packing forces can easily overcome this small energetic preference. The presence of multiple low-energy conformations can also contribute to the relatively low melting points of some this compound salts by introducing conformational disorder in the crystal lattice.
| Conformation | Relative Energy (kJ/mol) | Torsion Angle (C-C-C-C) |
| Anti | 0.0 | ~180° |
| Gauche | ~0.3 | ~60° |
This table presents the calculated relative energies of the anti and gauche conformations of the butyl chain in the this compound ion.
Theoretical Studies on Reaction Pathways and Transition States
Theoretical studies of reaction pathways and transition states are crucial for understanding the mechanisms of chemical reactions. For this compound, a key area of reactivity involves its deprotonation to form a phosphonium (B103445) ylide, which is a central intermediate in the Wittig reaction. masterorganicchemistry.comdntb.gov.ua
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. masterorganicchemistry.com Theoretical studies, often employing DFT, have been instrumental in elucidating the mechanism of this reaction. The generally accepted mechanism for the lithium-salt-free Wittig reaction involves a concerted [2+2] cycloaddition between the phosphonium ylide and the carbonyl compound to directly form an oxaphosphetane intermediate. wikipedia.orgnih.gov This intermediate then decomposes to yield the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com
Computational studies have focused on determining the structures and energies of the transition states for both the formation and decomposition of the oxaphosphetane. These studies have helped to explain the stereoselectivity of the Wittig reaction, where unstabilized ylides (derived from alkyltriphenylphosphonium salts like this compound bromide) typically lead to (Z)-alkenes. wikipedia.org The theoretical models suggest that the geometry of the transition state leading to the oxaphosphetane dictates the final stereochemistry of the alkene product.
Modeling of Intermolecular Interactions in Solid and Liquid States
Understanding the nature and strength of intermolecular interactions is key to explaining the physical properties of materials in their solid and liquid states. For ionic compounds like this compound salts, these interactions are particularly important in determining properties such as melting point and solubility.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. mdpi.com This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of the electron densities of the other molecules in the crystal. By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing.
| Contact Type | Typical Contribution (%) | Description |
| H···H | > 40% | van der Waals interactions between hydrogen atoms. |
| C···H/H···C | 20-30% | Represents C-H···π interactions between the phenyl rings and hydrogen atoms. |
| Anion···H | Variable | Hydrogen bonding between the anion and hydrogen atoms of the cation. |
| C···C | < 10% | π-π stacking interactions between phenyl rings. |
This table provides a representative breakdown of intermolecular contacts that would be expected in the crystal structure of a this compound salt, as determined by Hirshfeld surface analysis.
Structure-Property Relationship Studies in Ionic Liquids
Computational and theoretical investigations into butyltriphenylphosphonium-based ionic liquids (ILs) have provided significant insights into the relationships between their molecular structure and macroscopic properties. These studies are crucial for the rational design of novel ILs with tailored characteristics for specific applications nih.gov. Research in this area often combines synthesis, crystallographic analysis, and computational modeling to elucidate how the interplay of cation and anion structures influences the physicochemical properties of these materials nih.govacs.org.
A key area of investigation has been the correlation between the crystalline state interactions and the thermal properties of butyltriphenylphosphonium ILs, such as melting points and thermal stability nih.govacs.org. By systematically altering the anion paired with the butyltriphenylphosphonium cation, researchers can probe the effects of anion geometry and composition on the resulting IL's properties acs.org.
Detailed research findings from a study that synthesized and characterized a series of four triphenylphosphonium-based ILs, with the butyltriphenylphosphonium cation ([BuTPP]⁺) as a constant, are particularly illustrative. In this study, the solid-state structures were determined using single-crystal X-ray diffraction, and intermolecular interactions were analyzed via Hirshfeld surface analysis nih.govacs.org. These experimental findings were complemented by computational studies on the conformations of the cation's alkyl chain to understand their impact on the observed structures and thermal behavior nih.gov.
The investigation revealed that the unique geometries of the anions lead to distinct interactions with the butyltriphenylphosphonium cation in the solid state nih.govacs.org. For instance, in the crystal structure of [BuTPP][FSI], the anions were observed to interact with the pocket formed by the three phenyl rings of the cation, on the face opposite to the butyl chain acs.org.
Computational analysis of the butyl chain on the cation showed that the energy difference between the gauche- and anti- conformations is very small, approximately 0.3 kJ/mol nih.gov. This low rotational barrier suggests that the alkyl chain has considerable rotational freedom, which can influence the packing in the solid state and, consequently, the thermal properties of the compounds nih.govacs.org.
The thermal stability of these ILs was found to be high, with decomposition temperatures reaching up to 450 °C, highlighting their potential for high-temperature applications nih.govacs.org. The study correlated the interactions observed in the crystalline state with the thermal properties of the four ILs to rationalize their melting points and phase transitions nih.gov.
The thermal properties of four butyltriphenylphosphonium-based ionic liquids are summarized in the interactive data table below.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of Butyl(triphenyl)phosphonium in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of protons (¹H), carbons (¹³C), and phosphorus (³¹P) atoms within the molecule.
¹H NMR for Proton Environments
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments. The spectrum is characterized by signals from the aromatic protons of the three phenyl groups and the aliphatic protons of the butyl chain.
The fifteen aromatic protons typically appear as a complex multiplet in the downfield region, generally between 7.7 and 7.9 ppm. This region is complex due to the coupling between ortho, meta, and para protons on the phenyl rings, which are all influenced by the positively charged phosphorus atom.
The nine protons of the butyl group are distinct and give rise to four separate signals, each with characteristic chemical shifts and splitting patterns due to spin-spin coupling with adjacent protons. The protons on the carbon directly attached to the phosphorus atom (α-protons) are the most deshielded and appear furthest downfield among the aliphatic signals. The terminal methyl group (δ-protons) is the most shielded and appears furthest upfield.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₅) | ~ 7.7 - 7.9 | Multiplet | 15H |
| α-CH₂ (P-CH₂) | ~ 3.6 - 3.8 | Multiplet | 2H |
| β-CH₂ | ~ 1.6 - 1.8 | Multiplet | 2H |
| γ-CH₂ | ~ 1.5 - 1.7 | Multiplet | 2H |
¹³C NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, allowing for a count of the non-equivalent carbons and an analysis of their chemical environment.
The spectrum shows four distinct signals for the phenyl carbons. The carbon atom directly bonded to the phosphorus (ipso-carbon) is significantly affected by the phosphorus nucleus, resulting in a doublet due to ¹J-coupling (carbon-phosphorus coupling). Its chemical shift is typically observed around 118-119 ppm. The ortho, meta, and para carbons also show coupling to the phosphorus atom, though with smaller coupling constants, and appear in the range of 130-135 ppm.
The butyl chain gives rise to four distinct signals corresponding to the four carbon atoms, with chemical shifts in the aliphatic region of the spectrum. The α-carbon, being directly attached to the phosphorus, shows a significant downfield shift and a large one-bond coupling constant (¹JPC).
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) | P-C Coupling |
|---|---|---|
| ipso-C | ~ 118.5 (d) | ¹JPC ≈ 85 Hz |
| ortho-C | ~ 133.6 (d) | ²JPC ≈ 10 Hz |
| meta-C | ~ 130.5 (d) | ³JPC ≈ 12 Hz |
| para-C | ~ 135.0 (d) | ⁴JPC ≈ 3 Hz |
| α-CH₂ | ~ 22.5 (d) | ¹JPC ≈ 50 Hz |
| β-CH₂ | ~ 23.8 (d) | ²JPC ≈ 16 Hz |
| γ-CH₂ | ~ 24.2 (s) | - |
³¹P NMR for Phosphorus Environment Characterization
³¹P NMR spectroscopy is a highly specific technique that provides direct insight into the chemical environment of the phosphorus atom. Since ³¹P has a nuclear spin of ½ and is 100% abundant, it is an excellent nucleus for NMR studies.
For tetra-substituted phosphonium (B103445) salts like this compound, the ³¹P NMR spectrum typically shows a single sharp resonance. The chemical shift is indicative of a tetracoordinate, positively charged phosphorus atom. For similar alkyltriphenylphosphonium salts, this signal is typically found in the range of δ 23-27 ppm (relative to 85% H₃PO₄ as an external standard). A representative chemical shift for this compound is approximately δ 24.3 ppm. This downfield shift, compared to its precursor triphenylphosphine (B44618) (approx. δ -5 ppm), confirms the formation of the quaternary phosphonium cation.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FTIR spectrum of this compound is dominated by absorptions characteristic of the triphenylphosphine moiety and the alkyl chain. Key absorption bands include:
Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3050-3080 cm⁻¹ region.
Aliphatic C-H Stretching: Medium to strong bands appearing just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the CH₂ and CH₃ groups in the butyl chain.
Aromatic C=C Stretching: Several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region, which are characteristic of the phenyl rings. A particularly sharp band around 1435-1440 cm⁻¹ is often associated with the P-phenyl linkage.
C-H Bending: Bands in the 1370-1470 cm⁻¹ region are due to scissoring and bending vibrations of the aliphatic CH₂ and CH₃ groups. Out-of-plane C-H bending vibrations for the monosubstituted phenyl rings give rise to strong absorptions in the 690-750 cm⁻¹ range.
Table 3: Characteristic IR/FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3080 - 3050 | C-H Stretch | Aromatic |
| 2960 - 2850 | C-H Stretch | Aliphatic (Butyl) |
| ~1585, 1485, 1438 | C=C Stretch | Aromatic Ring |
| 1470 - 1375 | C-H Bend | Aliphatic (Butyl) |
| ~1110 | P-Ph Stretch | Phenyl-Phosphorus |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetic Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by the electronic transitions of the phenyl groups attached to the phosphorus atom. The butyl chain itself does not absorb in the UV-Vis range.
The spectrum is very similar to that of other triphenylphosphine derivatives and is characterized by strong absorptions in the UV region corresponding to π → π* transitions within the aromatic rings. Typically, two main absorption bands are observed: a strong band around 262 nm, often with fine vibrational structure, and another band at a shorter wavelength, typically around 230 nm. These absorptions are useful for quantitative analysis and for monitoring reactions involving the phosphonium salt, as changes in the substitution or environment of the phenyl rings can lead to shifts in the absorption maxima and changes in molar absorptivity.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, which is an ionic salt, techniques like electrospray ionization (ESI) are ideal.
The analysis directly measures the mass of the cation, this compound ([C₂₂H₂₄P]⁺). The calculated monoisotopic mass of this cation is 319.1616 Da. High-resolution mass spectrometry can confirm this exact mass, which validates the elemental composition of C₂₂H₂₄P.
Tandem mass spectrometry (MS/MS) provides insight into the compound's structure through controlled fragmentation. The molecular ion (m/z 319.16) is subjected to collision-induced dissociation (CID), causing it to break apart in a predictable manner. A primary fragmentation pathway involves the cleavage of the P-C bond of the butyl group, leading to the loss of a neutral butene molecule (C₄H₈, 56 Da) via a rearrangement, or the loss of a butyl radical (C₄H₉•, 57 Da). The most stable and abundant fragment is often the triphenylphosphine radical cation or a related structure.
Common fragments observed in the mass spectrum include:
m/z 319.16: The molecular ion [P(C₆H₅)₃(C₄H₉)]⁺.
m/z 262: Resulting from the loss of the butyl group, corresponding to the triphenylphosphine cation radical [P(C₆H₅)₃]⁺•.
m/z 183: A characteristic fragment of triphenylphosphine, often attributed to the biphenylenylphosphinidene ion [C₁₂H₈P]⁺.
m/z 152: Another common fragment, potentially corresponding to the biphenylene (B1199973) radical cation [C₁₂H₈]⁺•.
m/z 108: Often attributed to a phosphacyclohepta-2,4,6-triene ion or a related C₇H₇P species.
This fragmentation pattern provides a clear fingerprint for the identification of the this compound cation.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing ionic compounds like this compound. The technique involves creating a fine spray of a sample solution in a strong electric field, which generates gaseous ions from the analyte molecules with minimal fragmentation. This allows for the precise determination of the molecular weight of the intact cation.
In ESI-MS analysis, this compound is readily detected in positive ion mode as the intact cation, [C₂₂H₂₄P]⁺. The mass-to-charge ratio (m/z) observed corresponds to its molecular weight. High-resolution mass spectrometry can provide the exact mass, confirming its elemental composition. For instance, the exact mass of the this compound cation is 319.161 Da nih.govmassbank.jp. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can be used to fragment the precursor ion and provide structural information.
ESI-MS Data for this compound Cation
| Parameter | Value | Technique |
|---|---|---|
| Formula | C₂₂H₂₄P⁺ | - |
| Precursor Ion [M]⁺ (m/z) | 319.161 | LC-ESI-QTOF |
| Ionization Mode | Positive | ESI |
Data sourced from MassBank record MSBNK-BAFG-CSL231109481 massbank.jp.
X-ray Diffraction Techniques for Solid-State Structure Elucidation
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the pattern of scattered X-rays from a crystal, one can deduce the unit cell dimensions, space group symmetry, and atomic coordinates.
Single-crystal X-ray diffraction provides the most detailed and unambiguous structural information for a compound. The analysis of a suitable single crystal of a this compound salt, such as this compound bromide, has elucidated its precise solid-state architecture.
The crystal structure reveals that the phosphorus atom is tetrahedrally coordinated, bonded to three phenyl rings and one butyl group. The phenyl rings typically adopt a propeller-like conformation researchgate.net. The butyl chain's conformation can vary; in the case of the bromide salt, the three carbon atoms closest to the phosphorus atom are in an extended conformation, while the terminal torsion angle is gauche researchgate.net. The packing of the cations and their associated anions in the crystal lattice is governed by a combination of electrostatic and van der Waals interactions.
Crystallographic Data for this compound Bromide
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| a (Å) | 11.1332 |
| b (Å) | 10.0822 |
| c (Å) | 17.4142 |
| β (°) | 104.0580 |
| Temperature (K) | 106 |
| R-factor | 0.0386 |
Data obtained from the crystallographic study of this compound bromide researchgate.netnih.gov.
Thermal Analysis Methods
Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated or cooled. These methods are crucial for determining the thermal stability, melting point, and decomposition profile of this compound.
Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature nih.govwikipedia.org. It is used to detect thermal transitions such as melting, crystallization, and glass transitions. For this compound bromide, DSC analysis can determine its melting point, which is reported to be 243 °C tcichemicals.com. In studies where this compound is used to modify clays, DSC, in conjunction with other thermal methods, indicates an onset temperature of decomposition near 300 °C, highlighting the compound's significant thermal stability researchgate.net.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere electrochem.orguomustansiriyah.edu.iq. It provides quantitative information about decomposition and thermal stability. Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference, revealing whether physical or chemical changes are endothermic or exothermic eag.com.
When used to study organoclays modified with this compound, TGA and DTA show that the compound imparts considerable thermal stability, with decomposition beginning around 300°C researchgate.net. The thermal degradation of phosphonium salts is a complex process that can be influenced by the nature of the anion and the surrounding atmosphere tainstruments.com. TGA experiments are typically performed by heating a sample from ambient temperature to several hundred degrees Celsius under an inert gas like argon or nitrogen to characterize the decomposition profile mdpi.com.
Thermal Properties of this compound Salts
| Property | Value | Method |
|---|---|---|
| Melting Point (Bromide Salt) | 243 °C | DSC |
| Onset of Decomposition (on Montmorillonite) | ~300 °C | TGA/DTA |
Data sourced from chemical supplier information and thermal stability studies tcichemicals.comresearchgate.net.
Other Specialized Analytical Techniques
In addition to the primary methods detailed above, other analytical techniques are routinely used to ensure the identity and purity of this compound compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the molecular structure in solution. ¹H, ¹³C, and ³¹P NMR spectra provide characteristic signals that confirm the presence of the butyl group, the triphenylphosphine moiety, and the quaternary phosphorus center, respectively tcichemicals.com.
Dynamic Light Scattering (DLS) for Aggregate Formation
Dynamic Light Scattering (DLS) is a non-invasive analytical technique utilized to determine the size distribution profile of small particles in suspension or polymers in solution. For this compound and related alkyl triphenylphosphonium salts, DLS is instrumental in investigating their tendency to form aggregates or micelles in solution. The technique operates by illuminating the sample with a laser beam and analyzing the fluctuations in the scattered light intensity. These fluctuations are a direct result of the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. By analyzing the rate of these intensity fluctuations, the hydrodynamic diameter of the particles or aggregates can be determined.
In the context of this compound, which possesses both a nonpolar butyl group and a bulky, charged triphenylphosphonium headgroup, the molecule can exhibit amphiphilic character, leading to self-assembly into supramolecular structures in certain solvents. DLS studies can elucidate the critical micelle concentration (CMC), the size of the resulting aggregates, and the polydispersity of the system.
Research on related alkyl triphenylphosphonium surfactants has demonstrated the utility of DLS in characterizing stabilized nanoparticles, where the phosphonium salt forms a stabilizing layer. The hydrodynamic diameter of such systems is indicative of the size of the nanoparticle core plus the surrounding surfactant layer. While direct DLS data on the self-aggregation of pure this compound is not extensively available in the public literature, data from structurally similar compounds, such as hexadecyltriphenylphosphonium used to stabilize silver nanoparticles, can serve as an illustrative example of the data obtained from DLS measurements.
| Alkyl Triphenylphosphonium Derivative | System | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
|---|---|---|---|
| Hexadecyltriphenylphosphonium Bromide | Stabilized Silver Nanoparticles | 85.2 | 0.23 |
| Tetradecyltriphenylphosphonium Bromide | Stabilized Silver Nanoparticles | 95.7 | 0.28 |
| Dodecyltriphenylphosphonium Bromide | Stabilized Silver Nanoparticles | 102.4 | 0.31 |
This table presents illustrative data on the hydrodynamic diameter of silver nanoparticles stabilized by various alkyl triphenylphosphonium bromides, as determined by Dynamic Light Scattering. The data showcases how DLS can be used to characterize the size of colloidal systems involving phosphonium salts. The data is adapted from studies on similar compounds to demonstrate the application of the technique.
Potentiometric Titrations for Acid-Base Properties
Potentiometric titration is a fundamental analytical method used to determine the concentration of a substance in solution by measuring the potential difference between two electrodes as a titrant is added. creative-bioarray.comusu.edu This technique is particularly valuable for characterizing the acid-base properties of a compound by determining its acid dissociation constant (pKa). The pKa is a quantitative measure of the strength of an acid in solution. For this compound, which is a quaternary phosphonium salt, the acidity of interest is that of the protons on the carbon atom adjacent to the phosphorus center.
The experimental setup for a potentiometric titration typically involves a pH electrode (an indicator electrode) and a reference electrode, which are immersed in the solution containing the analyte. A titrant of known concentration, usually a strong base like sodium hydroxide, is gradually added. The pH of the solution is monitored as a function of the volume of titrant added. A plot of pH versus titrant volume yields a titration curve, and the pKa can be determined from the pH at the half-equivalence point.
While classical potentiometric titrations are a standard method, the pKa values for phosphonium salts like this compound have also been determined using alternative methods that correlate the kinetics of proton transfer to an electrogenerated base with the acidity of the compound. rsc.org This approach has provided the first experimentally determined pKa values for a range of common phosphonium ions. rsc.org These studies reveal that the protons on the α-carbon of the alkyl group are weakly acidic.
| Compound | pKa | Measurement Technique |
|---|---|---|
| This compound | 29.3 | Based on kinetics of proton transfer |
| Allyl(triphenyl)phosphonium | 26.1 | Based on kinetics of proton transfer |
| Benzyl(triphenyl)phosphonium | 21.9 | Based on kinetics of proton transfer |
This table presents the pKa values for this compound and related phosphonium salts as determined by a method involving the kinetics of proton transfer to an electrogenerated base. rsc.org This data provides insight into the acid-base properties of these compounds.
Future Research Directions and Emerging Paradigms
Development of Novel Functionalized Butyl(triphenyl)phosphonium Systems
The development of new functionalized this compound systems is a burgeoning area of research, aimed at tailoring the compound's properties for specific applications. By introducing various functional groups to the butyl chain or the phenyl rings, scientists can fine-tune its solubility, reactivity, and catalytic activity.
Recent studies have demonstrated the synthesis of this compound derivatives bearing sulfonyl and carboxyl groups. These modifications can impart unique characteristics to the phosphonium (B103445) salt, such as enhanced polarity or the ability to participate in specific chemical interactions. For instance, a sulfonyl group can increase the compound's acidity and influence its catalytic behavior in certain reactions. Similarly, a carboxylic acid moiety can serve as a handle for further functionalization, allowing the attachment of the phosphonium salt to larger molecules or solid supports.
Another promising direction is the conjugation of this compound to biologically active molecules or nanomaterials. This approach can lead to the development of targeted drug delivery systems or novel catalysts with enhanced efficacy and selectivity. For example, attaching the phosphonium salt to a peptide or a nanoparticle can alter its pharmacokinetic profile and enable its accumulation in specific tissues or organs.
The table below summarizes some of the novel functionalized this compound systems that have been recently reported in the literature.
| Functional Group | Potential Application |
| Sulfonyl | Enhanced catalytic activity |
| Carboxylic acid | Further functionalization, attachment to solid supports |
| Peptide conjugate | Targeted drug delivery |
| Nanoparticle conjugate | Advanced catalysis, bioimaging |
Expanded Applications in Sustainable Chemical Processes
The principles of green chemistry are increasingly guiding the development of new chemical processes, and this compound is emerging as a valuable tool in this endeavor. Its low toxicity and high thermal stability make it an attractive alternative to more hazardous and less stable catalysts and reagents.
One of the most promising applications of this compound in sustainable chemistry is in the field of catalysis. It has been shown to be an effective phase-transfer catalyst in a variety of organic reactions, facilitating the reaction between reactants that are in different phases. This can eliminate the need for organic solvents, which are often a major source of chemical waste.
Furthermore, this compound has been successfully employed as a catalyst in ultrasound-assisted oxidative desulfurization, a process for removing sulfur compounds from fuels. This method is more environmentally friendly than traditional hydrodesulfurization processes, which require high temperatures and pressures and generate significant amounts of waste.
The use of this compound in the synthesis of heterocyclic compounds under green conditions is another area of active research. Heterocycles are important structural motifs in many pharmaceuticals and agrochemicals, and the development of sustainable methods for their synthesis is of great importance.
The following table highlights some of the applications of this compound in sustainable chemical processes and the corresponding reported efficiencies.
| Application | Process | Reported Efficiency |
| Catalysis | Phase-transfer catalysis | High yields, reduced solvent use |
| Desulfurization | Ultrasound-assisted oxidative desulfurization | >95% sulfur removal |
| Synthesis | Green synthesis of heterocycles | Excellent yields, mild reaction conditions |
Advanced Mechanistic Insights via Multiscale Modeling
While experimental studies have provided valuable insights into the reactivity and catalytic activity of this compound, a deeper understanding of its behavior at the molecular level is still needed. Multiscale modeling, which combines different computational techniques to simulate chemical systems at various levels of theory, is a powerful tool for achieving this goal.
At the quantum mechanical level, density functional theory (DFT) calculations can be used to investigate the electronic structure of this compound and to model its interactions with other molecules. This can provide insights into the mechanism of reactions in which it is involved and can help to explain its catalytic activity. For example, DFT calculations can be used to determine the energy barriers for different reaction pathways and to identify the key intermediates and transition states.
At a larger length and time scale, molecular dynamics (MD) simulations can be used to study the behavior of this compound in solution and at interfaces. This can provide information about its solvation, aggregation, and transport properties, which are important for understanding its performance as a phase-transfer catalyst.
Although multiscale modeling has been applied to a wide range of chemical systems, its application to this compound is still in its early stages. Future research in this area will undoubtedly provide a wealth of new information about this important compound and will help to guide the design of new and improved catalysts and materials. A computational study on a related triphenylphosphonium cation has provided some initial insights into the conformational preferences of the alkyl chain, suggesting that such studies can yield valuable structural information.
Integration with Flow Chemistry and Automation Technologies
The integration of this compound-mediated reactions with flow chemistry and automation technologies is a promising strategy for improving the efficiency, safety, and scalability of chemical synthesis. Flow chemistry, in which reactions are carried out in a continuous stream rather than in a batch reactor, offers a number of advantages over traditional batch processing, including better heat and mass transfer, improved reaction control, and the ability to safely handle hazardous reagents and intermediates.
Automation can be used to control the various parameters of a flow chemistry system, such as the flow rate, temperature, and pressure, with a high degree of precision. This can lead to improved reproducibility and can facilitate the optimization of reaction conditions. Furthermore, automation can be used to integrate reaction, workup, and analysis into a single, continuous process, which can significantly reduce the time and effort required for chemical synthesis.
While the application of flow chemistry and automation to reactions involving this compound is still a relatively new area of research, it has the potential to revolutionize the way in which these reactions are carried out. Future work in this area will likely focus on the development of new flow reactors and automated systems that are specifically designed for use with phosphonium salt-mediated transformations.
Exploration of New Catalytic Cycles and Reaction Types
This compound and its derivatives have already demonstrated their utility in a range of catalytic applications, but there is still much to be explored in terms of new catalytic cycles and reaction types. The unique properties of phosphonium salts, such as their ability to act as phase-transfer catalysts and their stability under a variety of reaction conditions, make them well-suited for use in a wide range of chemical transformations.
One area of emerging interest is the use of this compound as a precursor to phosphine (B1218219) ylides for the Wittig reaction, a powerful method for the synthesis of alkenes. The development of new and more efficient methods for generating phosphine ylides from this compound would be a significant advance in this area.
Another promising direction is the use of this compound in cycloaddition reactions, which are important for the synthesis of cyclic compounds. Phosphonium salts have been shown to catalyze a variety of cycloaddition reactions, and there is much scope for the development of new and more selective catalysts based on the this compound scaffold.
The use of this compound in CO2 fixation reactions is another area of growing importance. The conversion of carbon dioxide, a greenhouse gas, into valuable chemicals is a major goal of sustainable chemistry, and phosphonium salts have shown promise as catalysts for this transformation.
The table below provides a summary of some of the emerging catalytic applications of this compound and related phosphonium salts.
| Reaction Type | Catalyst System | Product |
| Wittig Reaction | This compound ylide | Alkenes |
| Cycloaddition | Chiral phosphonium salts | Cyclic compounds |
| Alkylation | Phase-transfer catalysis | Alkylated products |
| CO2 Fixation | Phosphonium salt catalysts | Cyclic carbonates |
Q & A
Q. What are the standard synthetic routes for preparing butyl(triphenyl)phosphonium derivatives, and how can their purity be validated?
this compound salts are typically synthesized via nucleophilic substitution or quaternization reactions. For example, alkylation of triphenylphosphine with butyl halides in polar solvents (e.g., acetonitrile) under reflux yields the phosphonium salt. Purity validation involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ³¹P) to confirm structure and assess byproducts, complemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Chromatographic methods (e.g., HPLC with evaporative light scattering detection) are recommended for quantifying impurities .
Q. How can researchers characterize the stability of this compound compounds under varying experimental conditions?
Stability studies should include thermal gravimetric analysis (TGA) to assess decomposition temperatures and solvent compatibility tests (e.g., monitoring changes in NMR spectra over time in DMSO or water). Accelerated stability testing under oxidative (H₂O₂ exposure) or hydrolytic (acid/base conditions) stress can identify degradation pathways. For ionic derivatives, ion chromatography tracks counterion dissociation .
Q. What safety protocols are critical when handling this compound reagents in the lab?
Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Work in a fume hood due to potential dust inhalation. Waste should be segregated and treated as halogenated organic waste. Acute toxicity data (e.g., Probit analysis for LC₅₀) from model organisms like fish can inform risk mitigation strategies .
Advanced Research Questions
Q. How does the mitochondrial targeting efficiency of this compound derivatives compare to other delocalized lipophilic cations (DLCs)?
Mitochondrial membrane potential (ΔΨm) dictates uptake. Comparative studies using fluorescent probes (e.g., TMRM) in cancer cell lines can quantify accumulation. Advanced imaging (e.g., PET with ¹⁸F-labeled analogs) in vivo reveals tissue-specific targeting. Note that alkyl chain length (e.g., butyl vs. methyl) impacts lipophilicity and ΔΨm-driven uptake efficiency .
Q. What experimental strategies resolve contradictions in toxicity data for this compound-based flame retardants?
Discrepancies in toxicity studies (e.g., EC₅₀ values) may arise from differences in test organisms or exposure durations. Meta-analyses using standardized OECD guidelines are recommended. Dose-response modeling (e.g., Probit regression with R² > 0.95) clarifies thresholds for acute vs. chronic effects. Cross-validate findings with in vitro assays (e.g., mitochondrial respiration inhibition in HepG2 cells) .
Q. How can researchers optimize reaction conditions for this compound-mediated organocatalysis?
Screen solvents (e.g., THF vs. DCM) and counterions (Br⁻ vs. I⁻) to enhance catalytic activity. Kinetic studies (e.g., monitoring reaction progress via ³¹P NMR) identify rate-limiting steps. Computational modeling (DFT) of transition states guides rational design of phosphonium catalysts for asymmetric synthesis .
Methodological Considerations
Q. What analytical techniques are most effective for quantifying this compound accumulation in biological tissues?
LC-MS/MS with multiple reaction monitoring (MRM) provides high sensitivity (detection limits ~1 ng/mL). For spatial resolution, MALDI-TOF imaging of tissue sections can map distribution. Validate methods using isotopically labeled internal standards (e.g., ¹³C-butyl analogs) .
Q. How can contradictory data on the environmental persistence of this compound derivatives be addressed?
Conduct OECD 301F biodegradability tests under controlled aerobic conditions. Compare hydrolysis rates (pH 4–9) and photodegradation pathways (UV-Vis irradiation with HPLC-UV analysis). Sediment-water partitioning studies (log Kₒc) clarify bioaccumulation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
